Cas no 81286-16-0 (Somatostatin-28 (1-12))

Somatostatin-28 (1-12) 化学的及び物理的性質
名前と識別子
-
- somatostatin 28-(1-12)
- Somatostatin-28 (1-12)
- Ser-Ala-Asn-Ser-Asn-Pro-Ala-Met-Ala-Pro-Arg-Glu-OH
- L-Glutamic acid, N-(N2-(1-(N-(N-(N-(1-(N2-(N-(N2-(N-L-seryl-L-alanyl)-L-asparaginyl)-L-seryl)-L-asparaginyl)-L-prolyl)-L-alanyl)-L-methionyl)-L-alanyl)-L-prolyl)-L-arginyl)-
- 1-12-Somatostatin-28
- L-Glutamic acid, N-[N2-[1-[N-[N-[N-[1-[N2-[N-[N2-(N-L-seryl-L-alanyl)-L-asparaginyl]-L-seryl]-L-asparaginyl]-L-prolyl]-L-alanyl]-L-methionyl]-L-alanyl]-L-prolyl]-L-arginyl]- (ZCI)
- L-Seryl-L-alanyl-L-asparaginyl-L-seryl-L-asparaginyl-L-prolyl-L-alanyl-L-methionyl-L-alanyl-L-prolyl-L-arginyl-L-glutamic acid (ACI)
- 163: PN: US20090175821 SEQID: 193 claimed protein
- 23: PN: WO0069900 SEQID: 193 unclaimed sequence
- Somatostatin-28(1-12)
- Somatostatin 28(1-12)
- SS28(1-12)
- DTXSID40231038
- DA-77938
- 81286-16-0
- DTXCID40153529
-
- インチ: 1S/C49H81N17O19S/c1-22(56-39(75)25(50)20-67)38(74)62-29(18-34(51)69)42(78)64-31(21-68)43(79)63-30(19-35(52)70)47(83)66-16-7-9-32(66)44(80)57-23(2)37(73)59-27(13-17-86-4)40(76)58-24(3)46(82)65-15-6-10-33(65)45(81)60-26(8-5-14-55-49(53)54)41(77)61-28(48(84)85)11-12-36(71)72/h22-33,67-68H,5-21,50H2,1-4H3,(H2,51,69)(H2,52,70)(H,56,75)(H,57,80)(H,58,76)(H,59,73)(H,60,81)(H,61,77)(H,62,74)(H,63,79)(H,64,78)(H,71,72)(H,84,85)(H4,53,54,55)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
- InChIKey: VQMDZCSYTGHXGO-QXVRTUGUSA-N
- ほほえんだ: S(C)CC[C@@H](C(N[C@@H](C)C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(=O)O)CCC(=O)O)=O)CCC/N=C(\N)/N)=O)=O)=O)NC([C@H](C)NC([C@@H]1CCCN1C([C@H](CC(N)=O)NC([C@H](CO)NC([C@H](CC(N)=O)NC([C@H](C)NC([C@H](CO)N)=O)=O)=O)=O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 1243.561534
- どういたいしつりょう: 1243.561534
- 同位体原子数: 0
- 水素結合ドナー数: 18
- 水素結合受容体数: 22
- 重原子数: 86
- 回転可能化学結合数: 37
- 複雑さ: 2520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 620
- 疎水性パラメータ計算基準値(XlogP): -11.4
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.689
- ようかいど: 生物抽出物外:H 2 Oペプチドの溶解度と保存ガイドライン
- すいようせい: Soluble in water.
Somatostatin-28 (1-12) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Somatostatin-28 (1-12) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | P002480-10mg |
Somatostatin-28 (1-12) |
81286-16-0 | 10mg |
$500.00 | 2025-02-24 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46504-10mg |
Somatostatin-28 1-12 (1-12-Somatostatin-28) |
81286-16-0 | 98% | 10mg |
¥8469.00 | 2023-09-08 | |
LKT Labs | S5752-2 mg |
Somatostatin-28 (1-12) |
81286-16-0 | ≥95% | 2mg |
$430.10 | 2023-07-10 | |
AAPPTec | P002480-25mg |
Somatostatin-28 (1-12) |
81286-16-0 | 25mg |
$1.000.00 | 2025-02-24 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46504-1mg |
Somatostatin-28 1-12 (1-12-Somatostatin-28) |
81286-16-0 | 98% | 1mg |
¥1248.00 | 2023-09-08 | |
MedChemExpress | HY-P1557-1mg |
Somatostatin-28 (1-12) |
81286-16-0 | 1mg |
¥1400 | 2022-06-06 | ||
LKT Labs | S5752-5 mg |
Somatostatin-28 (1-12) |
81286-16-0 | ≥95% | 5mg |
$756.90 | 2023-07-10 | |
TargetMol Chemicals | TP1258-5mg |
Somatostatin-28 (1-12) |
81286-16-0 | 5mg |
¥ 5070 | 2024-07-19 | ||
MedChemExpress | HY-P1557-5mg |
Somatostatin-28 (1-12) |
81286-16-0 | 5mg |
¥5600 | 2022-06-06 | ||
A2B Chem LLC | AH60067-5mg |
somatostatin 28-(1-12) |
81286-16-0 | 5mg |
$453.00 | 2024-04-19 |
Somatostatin-28 (1-12) 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
Somatostatin-28 (1-12)に関する追加情報
Research Briefing on Somatostatin-28 (1-12) and Related Compound 81286-16-0: Recent Advances in Chemical Biology and Therapeutics
Somatostatin-28 (1-12), a bioactive peptide fragment derived from the larger somatostatin-28 molecule, has recently gained attention in chemical biology and pharmaceutical research due to its potential therapeutic applications. This fragment, along with the related compound 81286-16-0 (a synthetic analog or derivative), has been the subject of several recent studies exploring their biological activities, receptor interactions, and potential clinical uses. The current research landscape suggests these molecules may play significant roles in neuroendocrine regulation, cancer therapy, and metabolic disorders.
Recent structural studies using NMR spectroscopy and X-ray crystallography have provided new insights into the molecular conformation of Somatostatin-28 (1-12) and its interaction with somatostatin receptors (SSTRs). A 2023 study published in Journal of Medicinal Chemistry demonstrated that this peptide fragment maintains significant binding affinity to SSTR2 and SSTR5, though with different selectivity patterns compared to the full-length somatostatin-28. The compound 81286-16-0, when co-administered, was shown to enhance the stability and bioavailability of Somatostatin-28 (1-12) in in vitro models.
In therapeutic applications, preclinical studies have investigated the potential of Somatostatin-28 (1-12) in managing neuroendocrine tumors. A 2024 animal model study reported in Molecular Cancer Therapeutics showed that targeted delivery of this peptide fragment, combined with 81286-16-0 as a stabilizing agent, resulted in significant tumor growth inhibition (58% reduction compared to controls) with minimal systemic side effects. The mechanism appears to involve both direct antiproliferative effects and modulation of tumor angiogenesis.
From a pharmaceutical development perspective, recent advancements in peptide synthesis and modification have enabled more efficient production of Somatostatin-28 (1-12) analogs. A notable 2023 patent application (WO2023/154672) describes novel synthetic routes for producing both the native peptide and 81286-16-0 with improved purity and yield. These technological improvements may facilitate future clinical translation of these compounds.
Current challenges in the field include optimizing the pharmacokinetic profile of Somatostatin-28 (1-12) for clinical use and fully elucidating its receptor signaling mechanisms. Ongoing research is exploring various formulation strategies, including nanoparticle encapsulation and PEGylation, to address these limitations. The compound 81286-16-0 continues to be investigated as both a potential therapeutic agent in its own right and as an adjunct to enhance the stability of peptide therapeutics like Somatostatin-28 (1-12).
Future research directions highlighted in recent reviews include the development of radiolabeled versions of Somatostatin-28 (1-12) for diagnostic imaging and the exploration of its potential in metabolic disorders beyond its traditional endocrine applications. The unique properties of 81286-16-0 as a chemical modifier may also open new avenues for peptide-based drug development in multiple therapeutic areas.
81286-16-0 (Somatostatin-28 (1-12)) 関連製品
- 303147-26-4(2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 326882-17-1(2-4-(morpholine-4-sulfonyl)benzoyl-1,2,3,4-tetrahydroisoquinoline)
- 102418-74-6((+)-Biotin 4-Amidobenzoic Acid, Sodium Salt)
- 1592777-37-1(1-Hexanone, 3-amino-1-cyclopropyl-)
- 533870-51-8(N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide)
- 1111110-44-1(2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid)
- 2034471-74-2(methyl 2-({1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl}sulfanyl)acetate)
- 2104670-28-0(1-(1-Chlorocyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one)
- 2580240-07-7(1-benzyl-5-{(benzyloxy)carbonylamino}-1H-imidazole-4-carboxylic acid)




